molecular formula C6H5BrO2Zn B13917245 6-Methyl-2H-pyrano-4-zinc bromide 0.5 M in Tetrahydrofuran

6-Methyl-2H-pyrano-4-zinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B13917245
M. Wt: 254.4 g/mol
InChI Key: QFVVGWPTOILMGP-UHFFFAOYSA-M
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Description

6-Methyl-2H-pyrano-4-zinc bromide 0.5 M in Tetrahydrofuran is a specialized organozinc compound used in various chemical reactions and research applications. This compound is characterized by its unique structure, which includes a pyrano ring substituted with a methyl group and coordinated with zinc bromide in a tetrahydrofuran solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-pyrano-4-zinc bromide typically involves the reaction of 6-Methyl-2H-pyran-4-one with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and controlled addition of reagents to ensure the formation of the desired organozinc compound.

Industrial Production Methods

Industrial production of 6-Methyl-2H-pyrano-4-zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-pyrano-4-zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with 6-Methyl-2H-pyrano-4-zinc bromide include organic halides, palladium catalysts, and bases. The reactions are typically carried out under an inert atmosphere with controlled temperatures to ensure optimal reactivity and selectivity.

Major Products Formed

The major products formed from reactions involving 6-Methyl-2H-pyrano-4-zinc bromide depend on the specific reaction conditions and reagents used. In substitution reactions, the products are often substituted pyrano derivatives, while in coupling reactions, the products are more complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

6-Methyl-2H-pyrano-4-zinc bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and natural product analogs.

    Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2H-pyrano-4-zinc bromide involves the coordination of the zinc atom with the pyrano ring, which activates the compound for subsequent chemical reactions. The zinc bromide moiety acts as a Lewis acid, facilitating the formation of new bonds by stabilizing reaction intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2H-pyrano-4-zinc chloride: Similar structure but with chloride instead of bromide.

    6-Methyl-2H-pyrano-4-zinc iodide: Similar structure but with iodide instead of bromide.

    6-Methyl-2H-pyrano-4-lithium bromide: Similar structure but with lithium instead of zinc.

Uniqueness

6-Methyl-2H-pyrano-4-zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. The presence of the zinc bromide moiety provides distinct reactivity patterns compared to other organometallic compounds, making it valuable for specialized synthetic applications.

Properties

Molecular Formula

C6H5BrO2Zn

Molecular Weight

254.4 g/mol

IUPAC Name

bromozinc(1+);6-methyl-4H-pyran-4-id-2-one

InChI

InChI=1S/C6H5O2.BrH.Zn/c1-5-3-2-4-6(7)8-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

QFVVGWPTOILMGP-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=CC(=O)O1.[Zn+]Br

Origin of Product

United States

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